molecular formula C13H17BCl2O3 B6148697 2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1314782-43-8

2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6148697
CAS No.: 1314782-43-8
M. Wt: 303
InChI Key:
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Description

2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen (B-H) bond over an alkene or alkyne results in the formation of the corresponding alkyl or alkenylborane . This process is generally rapid and can be carried out under mild conditions.

Industrial Production Methods

Industrial production of this compound often employs similar hydroboration techniques, scaled up to meet commercial demands. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: It can be reduced to simpler boron compounds under specific conditions.

    Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions are typically boronic acids, boronate esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron source in various chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an electrophilic organic group, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
  • 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic properties and reactivity. The presence of chlorine and methoxy groups enhances its stability and makes it a versatile reagent in various chemical transformations .

Properties

CAS No.

1314782-43-8

Molecular Formula

C13H17BCl2O3

Molecular Weight

303

Purity

95

Origin of Product

United States

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